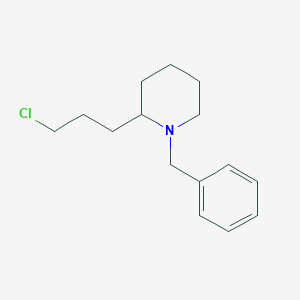
1-Benzyl-2-(3-chloropropyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2-(3-chloropropyl)piperidine is a chemical compound that belongs to the piperidine class of organic compounds Piperidine is a six-membered heterocyclic amine containing one nitrogen atom This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a chloropropyl group attached to the piperidine ring
Preparation Methods
The synthesis of 1-Benzyl-2-(3-chloropropyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of piperidine with benzyl chloride, followed by the introduction of a chloropropyl group. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion of the starting materials .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
1-Benzyl-2-(3-chloropropyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding alcohols or amines.
Substitution: The chloropropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form new derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and hydrochloric acid.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Benzyl-2-(3-chloropropyl)piperidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors. It serves as a lead compound in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs for neurological disorders and other medical conditions.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-(3-chloropropyl)piperidine involves its interaction with specific molecular targets and pathways. The benzyl group and the chloropropyl group contribute to its binding affinity and selectivity towards certain enzymes and receptors. For example, it may act as an inhibitor of cholinesterase enzymes by binding to the active site and preventing the breakdown of acetylcholine. This mechanism is of particular interest in the development of drugs for neurological disorders such as Alzheimer’s disease .
Comparison with Similar Compounds
1-Benzyl-2-(3-chloropropyl)piperidine can be compared with other similar compounds, such as:
1-Benzylpiperidine: Lacks the chloropropyl group, resulting in different chemical reactivity and biological activity.
2-(3-Chloropropyl)piperidine: Lacks the benzyl group, which affects its binding affinity and selectivity towards molecular targets.
1-(3-Chloropropyl)piperidine: Similar structure but without the benzyl group, leading to differences in its chemical and biological properties.
The uniqueness of this compound lies in the presence of both the benzyl and chloropropyl groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C15H22ClN |
|---|---|
Molecular Weight |
251.79 g/mol |
IUPAC Name |
1-benzyl-2-(3-chloropropyl)piperidine |
InChI |
InChI=1S/C15H22ClN/c16-11-6-10-15-9-4-5-12-17(15)13-14-7-2-1-3-8-14/h1-3,7-8,15H,4-6,9-13H2 |
InChI Key |
ZAKIWTXZVZFZLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)CCCCl)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















